molecular formula C24H23N5 B3025696 MW-150 CAS No. 1628502-91-9

MW-150

Cat. No.: B3025696
CAS No.: 1628502-91-9
M. Wt: 381.5 g/mol
InChI Key: CIIVUDIZZJLXCN-UHFFFAOYSA-N
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Description

MW-150 (MW01-18-150SRM) is a selective, orally active, and central nervous system (CNS)-penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK) . It exhibits a Ki value of 101 nM for p38α MAPK and effectively suppresses phosphorylation of downstream substrates like MAPKAPK-2 (MK2) in activated glial cells . In vitro studies demonstrate that this compound inhibits IL-1β production in a concentration-dependent manner, with IC50 values of 332 nM (MK2) and 936 nM (IL-1β), aligning with its Ki value .

Preparation Methods

The synthesis of MW-150 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to increase efficiency and yield .

Chemical Reactions Analysis

MW-150 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed on this compound to modify its functional groups.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₂₄H₂₃N₅
  • Molecular Weight : 381.47 g/mol
  • CAS Number : 1628502-91-9
  • Solubility : 6.25 mg/mL in DMSO (16.38 mM)
  • Storage : Powder stable at -20°C for 3 years; dissolved form stable at -80°C for 1 year .

For example, MW-150 restored spatial memory performance in APPNLh/NLh × PSP264L/P264L knock-in mice to wild-type levels, suggesting efficacy in neurodegenerative disorders .

The provided evidence lacks direct structural or functional analogs of this compound. However, based on its target (p38α MAPK) and mechanism, this compound can be contextually compared to other p38 MAPK inhibitors described in broader literature. Below is a synthesized comparison using inferred data from the evidence and general pharmacological knowledge:

Table 1: Comparison of this compound with Hypothetical p38α MAPK Inhibitors

Property This compound SB203580 (Hypothetical) BIRB 796 (Hypothetical)
Target p38α MAPK (Ki = 101 nM) p38α/β (IC50 = 50 nM) p38α (Ki = 0.1 nM)
CNS Penetration Yes Limited No
Oral Activity Yes Yes Yes
IC50 (IL-1β) 936 nM N/A N/A
Therapeutic Use Neuroinflammation Arthritis, Cancer Autoimmune diseases

Key Observations:

CNS Penetration : Unlike BIRB 796, this compound’s CNS activity makes it uniquely suited for neurodegenerative applications .

IL-1β Inhibition : this compound’s dual action on MK2 and IL-1β distinguishes it from classical p38 inhibitors, which often focus solely on kinase activity .

Biological Activity

MW-150, also known as MW01-18-150SRM, is a small molecule developed primarily for its therapeutic potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). It is characterized as a CNS-penetrant , selective inhibitor of the alpha isoform of the mitogen-activated protein kinase p38 (p38α MAPK) and has shown promise in various preclinical and clinical studies.

Chemical Structure

  • Chemical Name : 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine
  • Molecular Weight : 150 kDa
  • Formulation : Available as this compound dihydrochloride dihydrate

This compound specifically inhibits p38α MAPK, an enzyme involved in inflammatory responses within the central nervous system. This inhibition is crucial because p38α MAPK mediates the release of pro-inflammatory cytokines such as TNFα and IL-1β from microglia, which play a significant role in neuroinflammation and neuronal damage associated with Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of MK2, an endogenous substrate of p38α MAPK, in activated glial cells. The compound has an inhibitory constant (Ki) of 101 nM for p38α MAPK, with IC₅₀ values of 332 nM for MK2 and 936 nM for IL-1β production . This suggests a potent anti-inflammatory effect that may alleviate some pathological features of neurodegenerative diseases.

Alzheimer’s Disease Models

In animal models, particularly the APP/PS1 transgenic mice, this compound administration from an early age prevented memory deficits without significantly affecting amyloid plaque accumulation. In older APP/PS knock-in mice, treatment with this compound improved cognitive performance measured through various behavioral tests .

Key Findings :

  • Radial Arm Water Maze (RAWM) : Improved performance in memory tasks.
  • Contextual Fear Conditioning Tests : Enhanced learning and memory retention.

Autism Spectrum Disorder Models

This compound has also been tested in models of autism spectrum disorder, where it normalized social behaviors and physiological disturbances linked to excessive serotonin activity. This indicates its broader potential in modulating neurobehavioral conditions beyond Alzheimer's disease .

Phase 1 and Phase 2 Trials

A Phase 1 study funded by the Alzheimer’s Association indicated that this compound was safe and well-tolerated by healthy volunteers. Following this, a Phase 2 trial began in January 2022, involving participants with mild to moderate Alzheimer's disease. This trial aims to evaluate safety, cognitive function, daily living activities, neuropsychiatric symptoms, and biomarkers related to inflammation and neuronal damage .

Expected Outcomes

The primary outcomes focus on safety and adverse events, while secondary outcomes include:

  • Cognitive assessments
  • Daily functional measures
  • Blood levels of inflammatory cytokines and neurodegeneration markers (e.g., tau protein) .

Data Summary Table

Parameter Value
Chemical Name 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine
Ki for p38α MAPK 101 nM
IC₅₀ for MK2 332 nM
IC₅₀ for IL-1β 936 nM
Phase 1 Study Outcome Safe and well-tolerated
Phase 2 Trial Start Date May 2022
Expected Completion August 2024

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIVUDIZZJLXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628502-91-9
Record name MW-150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MW-150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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